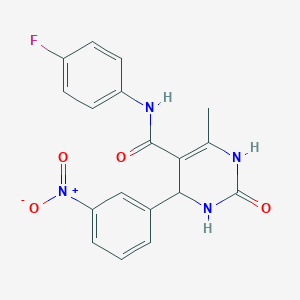
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O4 and its molecular weight is 370.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of substituted aryl aldehydes with urea derivatives under reflux conditions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its molecular structure and purity. The melting point is reported to be between 201°C and 203°C, indicating good thermal stability .
HIV Integrase Inhibition
One of the primary areas of research for this compound is its activity as an inhibitor of HIV integrase (IN). In vitro assays demonstrated that it inhibits the strand transfer reaction catalyzed by IN. Specifically, the compound exhibited an IC50 value of 0.65 µM, indicating potent inhibitory activity against this enzyme. However, it was noted that this compound did not show significant anti-HIV activity in cell culture assays below cytotoxic concentrations .
Antimicrobial Activity
The broader biological implications of pyrimidine derivatives have been explored extensively in literature. Compounds containing the pyrimidine nucleus have shown various pharmacological activities including antimicrobial properties. For instance, derivatives similar to this compound have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure has been associated with increased antimicrobial efficacy .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The inhibition of HIV integrase suggests that this compound interferes with viral replication by preventing the integration of viral DNA into host DNA.
- Antimicrobial Action : The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways essential for bacterial growth.
Case Studies
Several studies have evaluated related compounds for their biological activities:
- Study on Antiviral Activity : A derivative with a similar structure was tested for its antiviral properties against various viruses including polio and herpes viruses. Results indicated significant inhibition at varying concentrations .
- Antimicrobial Evaluation : In a comparative study involving several pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₄ |
| Molecular Weight | 370.3 g/mol |
| Melting Point | 201 - 203 °C |
| IC50 (HIV Integrase) | 0.65 µM |
| Antimicrobial Activity | Active against S. aureus |
属性
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHKERSTLJPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














